molecular formula C7H8BrNOS B3104808 4-bromo-N-ethylthiophene-3-carboxamide CAS No. 150108-64-8

4-bromo-N-ethylthiophene-3-carboxamide

Cat. No. B3104808
CAS RN: 150108-64-8
M. Wt: 234.12 g/mol
InChI Key: GWWGOKKHTCNPOV-UHFFFAOYSA-N
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Description

4-Bromo-N-ethylthiophene-3-carboxamide is a chemical compound with the CAS Number: 150108-64-8 . It has a molecular weight of 234.12 and its IUPAC name is 4-bromo-N-ethyl-1H-1lambda3-thiophene-3-carboxamide .


Molecular Structure Analysis

The InChI code for 4-bromo-N-ethylthiophene-3-carboxamide is 1S/C7H8BrNOS/c1-2-9-7(10)5-3-11-4-6(5)8/h3-4H,2H2,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

4-Bromo-N-ethylthiophene-3-carboxamide has a molecular weight of 234.12 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

1. Chemical Kinetics and Steric Effects

Research on related compounds, such as N-substituted 2-bromo-4-R-5-nitrothiophene-3-carboxamides, has investigated the kinetics of debromination reactions and the steric effects involved. These studies provide insights into the reactivity and interaction mechanisms of similar bromo-thiophene carboxamides, contributing to a deeper understanding of their chemical behavior (Consiglio et al., 1985).

2. Synthesis and Structural Analysis

Innovative synthetic methods have been developed for compounds like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, highlighting the versatility of bromo-thiophene carboxamides in organic synthesis. These methods, involving multiple lithiation and bromination steps, are crucial for producing structurally diverse and functionally rich compounds (Bar & Martin, 2021).

3. Application in Dye Synthesis

Certain bromo-thiophene carboxamides have been utilized in the synthesis of azo dyes, demonstrating their potential in colorant chemistry. The specific absorption properties of these dyes can be attributed to the unique structural features of the bromo-thiophene carboxamides used in their synthesis (Tanaka et al., 1991).

4. Fluorescence Probing

Compounds structurally related to 4-bromo-N-ethylthiophene-3-carboxamide have been investigated for their fluorescence properties. Studies on N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives reveal the potential of such compounds as fluorescence probes in various applications, including temperature and solvent polarity sensing (Huang & Tam-Chang, 2010).

5. Inhibitors of Poly(ADP-ribose)polymerase

Thiophenecarboxamides, similar to 4-bromo-N-ethylthiophene-3-carboxamide, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP). This application is particularly relevant in the context of cancer therapy, as PARP inhibitors can potentiate the effects of radiotherapy and chemotherapy (Shinkwin et al., 1999).

Safety and Hazards

For safety information and potential hazards associated with 4-bromo-N-ethylthiophene-3-carboxamide, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides detailed information about the compound’s physical and chemical properties, potential hazards, safe handling practices, and emergency response procedures.

properties

IUPAC Name

4-bromo-N-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-2-9-7(10)5-3-11-4-6(5)8/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWGOKKHTCNPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-ethylthiophene-3-carboxamide

Synthesis routes and methods

Procedure details

N-Ethyl-4-bromo-3-thiophenecarboxamide was prepared from 4-bromo-3-thiophenecarboxylic acid (7 g, 34 mmol) and 70% ethylamine in water according to steps a and b of Example 248 in 64.5% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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